Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)-

Übersicht

Beschreibung

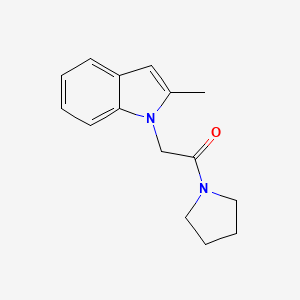

Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)-: is a compound that features a pyrrolidine ring attached to an indole moiety via an acetyl linkage. This compound is part of a broader class of indole derivatives, which are known for their significant biological activities and applications in various fields, including medicinal chemistry and organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- typically involves the formation of the indole moiety followed by its attachment to the pyrrolidine ring. One common method includes the use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group, facilitating its connection to amines to form amides . The reaction conditions often involve mild temperatures and the use of organic solvents like dichloromethane.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include the optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

The compound Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- (commonly referred to as a pyrrolidine derivative of indole) has garnered significant attention in the field of medicinal chemistry due to its diverse applications, particularly in drug development. This article explores its scientific research applications, including pharmacological properties, synthesis methods, and potential therapeutic uses.

Anticancer Activity

Research has indicated that pyrrolidine derivatives exhibit promising anticancer properties. For instance, studies have shown that certain indole-pyrrolidine compounds can inhibit tumor growth by targeting specific molecular pathways involved in cancer cell proliferation. A notable study synthesized a series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters and evaluated their anticancer potential in vitro, demonstrating significant activity against various cancer cell lines .

Antimicrobial Properties

Pyrrolidine derivatives have also been evaluated for their antimicrobial efficacy. Compounds derived from 1H-indole structures have shown activity against both Gram-positive and Gram-negative bacteria. A specific derivative was found to be nearly equipotent to standard antibiotics such as norfloxacin against Escherichia coli, suggesting its potential use as an antimicrobial agent .

Neurological Applications

The neuroprotective effects of pyrrolidine derivatives make them candidates for treating neurodegenerative diseases. Research has highlighted their role in inhibiting acetylcholinesterase and monoamine oxidase activities, which are crucial for maintaining neurotransmitter levels in the brain. This dual inhibition suggests potential applications in managing conditions like Alzheimer's disease .

Anti-inflammatory Effects

Pyrrolidine compounds have demonstrated anti-inflammatory properties by modulating inflammatory pathways. For example, some derivatives have been shown to inhibit the activation of microglia and reduce the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases and conditions such as Parkinson's disease .

Synthesis and Characterization

The synthesis of pyrrolidine derivatives typically involves multi-step chemical reactions that may include:

- Acylation : Introducing acetyl groups to enhance biological activity.

- Cyclization : Forming the pyrrolidine ring through cyclization reactions.

- Functionalization : Modifying the indole structure to improve solubility and bioavailability.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds.

Case Study 1: Anticancer Evaluation

A series of pyrrolidine-indole derivatives were synthesized and evaluated for their anticancer activity against breast cancer cell lines. The study reported that one compound exhibited an IC50 value significantly lower than that of conventional chemotherapeutics, indicating its potential as a lead compound for further development.

Case Study 2: Antimicrobial Testing

In another study, a novel pyrrolidine derivative was tested against multiple bacterial strains. The results indicated that the compound had a broad spectrum of activity and was particularly effective against resistant strains of Staphylococcus aureus, suggesting its utility in combating antibiotic resistance.

Wirkmechanismus

The mechanism of action of Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- involves its interaction with specific molecular targets. The indole moiety can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial in its biological activities, such as antiviral and anticancer effects . The compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Indole-3-acetic acid: A plant hormone with similar indole structure.

Tryptophan: An essential amino acid with an indole ring.

Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness: Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- is unique due to its specific acetyl linkage to the pyrrolidine ring, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Biologische Aktivität

Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and cytoprotective properties.

Chemical Structure and Properties

Pyrrolidine derivatives are known for their diverse biological activities. The specific compound features a pyrrolidine ring linked to an indole moiety, which is known for its significant role in various biological processes. The structure can be represented as follows:

This compound includes a pyrrolidine ring and an indole group that may influence its interaction with biological targets.

Antibacterial and Antifungal Activity

Research has demonstrated that certain pyrrolidine derivatives exhibit notable antibacterial and antifungal activities. For instance:

- Antibacterial Activity : In vitro studies have shown that various pyrrolidine compounds can inhibit the growth of harmful bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for effective compounds often range from 75 µg/mL to 150 µg/mL against Gram-positive and Gram-negative bacteria respectively .

- Antifungal Activity : Some derivatives have also shown antifungal properties, making them potential candidates for developing new antimicrobial agents against resistant strains .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (µg/mL) against B. subtilis | MIC (µg/mL) against E. coli |

|---|---|---|

| 2,6-dipiperidino-1,4-dibromobenzene | 75 | <125 |

| 2,4,6-tripyrrolidinochlorobenzene | 125 | 150 |

| 1,3-dipyrrolidinobenzene | No activity | No activity |

Anticancer Activity

The anticancer potential of pyrrolidine derivatives has been explored through various studies. For example:

- Cell Viability Assays : Compounds derived from pyrrolidine have been tested against cancer cell lines such as A549 (human lung adenocarcinoma). Some derivatives showed significant cytotoxic effects with viability reductions ranging from 66% to 86% at concentrations around 100 µM .

- Mechanism of Action : The presence of specific substituents on the pyrrolidine ring appears to enhance the anticancer activity by modulating cellular pathways involved in apoptosis and cell proliferation.

Table 2: Anticancer Activity of Pyrrolidine Derivatives

| Compound Name | Cell Line | Viability (%) at 100 µM |

|---|---|---|

| Compound A | A549 | 66 |

| Compound B | HSAEC1-KT | 78 |

| Compound C | A549 | 86 |

Cytoprotective Activity

In addition to antimicrobial and anticancer properties, certain pyrrolidine derivatives exhibit cytoprotective effects against oxidative stress:

- Oxidative Stress Protection : Studies indicate that some compounds can protect cells from oxidative damage by scavenging free radicals. For instance, derivatives demonstrated cytoprotective activities ranging between 57% to 94% at specific concentrations .

Table 3: Cytoprotective Activity of Pyrrolidine Derivatives

| Compound Name | Cytoprotective Activity (%) at 0.1 mg/mL |

|---|---|

| Compound D | 92.7 |

| Compound E | 94.7 |

| Compound F | 84.9 |

Eigenschaften

IUPAC Name |

2-(2-methylindol-1-yl)-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-12-10-13-6-2-3-7-14(13)17(12)11-15(18)16-8-4-5-9-16/h2-3,6-7,10H,4-5,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXUHQMNXSNWHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CC(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167629 | |

| Record name | Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163629-09-2 | |

| Record name | Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163629092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.